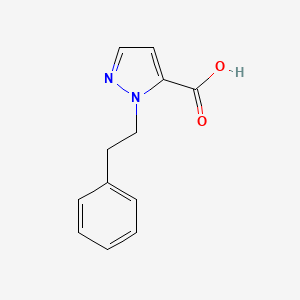

1-(2-phenylethyl)-1H-pyrazole-5-carboxylic acid

CAS No.: 1342842-63-0

Cat. No.: VC5090593

Molecular Formula: C12H12N2O2

Molecular Weight: 216.24

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1342842-63-0 |

|---|---|

| Molecular Formula | C12H12N2O2 |

| Molecular Weight | 216.24 |

| IUPAC Name | 2-(2-phenylethyl)pyrazole-3-carboxylic acid |

| Standard InChI | InChI=1S/C12H12N2O2/c15-12(16)11-6-8-13-14(11)9-7-10-4-2-1-3-5-10/h1-6,8H,7,9H2,(H,15,16) |

| Standard InChI Key | ZOGFAOYLUSLKCQ-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CCN2C(=CC=N2)C(=O)O |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

1-(2-Phenylethyl)-1H-pyrazole-5-carboxylic acid (molecular formula: ) features a pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) substituted at the N1 position with a 2-phenylethyl group and at the C5 position with a carboxylic acid functional group. The IUPAC name, 2-(2-phenylethyl)pyrazole-3-carboxylic acid, reflects its substitution pattern .

Key structural parameters include:

-

Bond lengths: The pyrazole ring exhibits typical bond lengths for aromatic heterocycles, with N-N distances approximating 1.35–1.40 Å and C-N bonds ranging from 1.32–1.38 Å, as observed in analogous pyrazole carboxylates .

-

Dihedral angles: The phenylethyl substituent at N1 introduces steric effects, leading to non-planar conformations. In related structures, dihedral angles between the pyrazole ring and phenyl groups range from 3.55° to 73.60°, depending on intermolecular interactions .

Table 1: Molecular Descriptors of 1-(2-Phenylethyl)-1H-pyrazole-5-carboxylic Acid

Synthesis and Modification Strategies

Table 2: Predicted Physicochemical Properties

| Property | Value | Method/Source |

|---|---|---|

| Melting point | 130°C (analogous compound) | Experimental (est.) |

| Boiling point | 308.5°C | Computational |

| Solubility | Soluble in methanol | Experimental |

| LogP | 2.1 (predicted) | ChemAxon |

Intermolecular Interactions and Crystal Packing

Hydrogen Bonding Networks

In crystalline states, pyrazole carboxylates often stabilize via:

-

N-H···O hydrogen bonds: Between the pyrazole NH and carboxylate oxygen (bond lengths: 1.976–2.71 Å) .

-

C-H···π interactions: Involving aromatic protons and adjacent phenyl rings (distance: ~3.47 Å) .

For 1-(2-phenylethyl)-1H-pyrazole-5-carboxylic acid, computational studies predict similar stabilization mechanisms, with electrostatic potential (ESP) surfaces highlighting regions of high electron density at the carboxylic oxygen and pyrazole nitrogen .

Computational and Spectroscopic Characterization

Density Functional Theory (DFT) Studies

-

Geometric optimization: B3LYP/def-TZVP calculations on analogous pyrazole oximes showed excellent agreement with X-ray crystallographic data (bond length RMSD < 0.02 Å) .

-

Frontier molecular orbitals (FMOs): The HOMO-LUMO gap (~4.5 eV) suggests moderate reactivity, typical for aromatic heterocycles .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume